N-cycloheptyl-1-phenylmethanesulfonamide
Descripción
The exact mass of the compound N-cycloheptyl-1-phenylmethanesulfonamide is 267.12930009 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cycloheptyl-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-cycloheptyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,12-13-8-4-3-5-9-13)15-14-10-6-1-2-7-11-14/h3-5,8-9,14-15H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBASLBHGHHIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the In Vitro Mechanism of Action of N-cycloheptyl-1-phenylmethanesulfonamide: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery, identifying a small molecule hit from a phenotypic screen is only the genesis of the development cascade. The critical bottleneck is Target Deconvolution —proving exactly how a compound works inside a living cell.
This whitepaper outlines the definitive in vitro experimental framework required to establish the Mechanism of Action (MoA) for N-cycloheptyl-1-phenylmethanesulfonamide (CAS 330469-63-1) [1]. Structurally, this compound features a privileged phenylmethanesulfonamide core coupled with a bulky, hydrophobic cycloheptyl ring. While its exact proprietary target is context-dependent, patent literature heavily implicates this specific cyclic sulfonamide scaffold in the modulation of the mitochondrial chaperone TRAP1 [2] and the allosteric inhibition of the T-cell specific kinase ZAP-70 [3].
As a Senior Application Scientist, I approach this not by assuming a target, but by deploying an orthogonal, self-validating matrix of biophysical and biochemical assays to empirically prove causality. We will use ZAP-70 as our primary model to demonstrate this deconvolution pipeline.
The In Vitro MoA Deconvolution Pipeline
To definitively prove that N-cycloheptyl-1-phenylmethanesulfonamide acts via a specific target, we must answer three sequential questions: Does it bind in a cellular environment? How long does it stay bound? Does binding translate to functional inhibition?
Phase 1: Target Identification via CETSA-MS
The Causality: Traditional affinity chromatography requires chemical linkers that can destroy compound binding or create steric hindrance. The Cellular Thermal Shift Assay (CETSA)[4] coupled with Mass Spectrometry (CETSA-MS)[5] avoids this by measuring ligand-induced thermal stabilization of native proteins directly inside living cells.
Self-Validating Protocol:
-
Cellular Treatment: Culture Jurkat T-cells to 80% confluence. Treat with 10 µM N-cycloheptyl-1-phenylmethanesulfonamide or a DMSO vehicle control for 1 hour. Validation: A parallel sample spiked with a known pan-kinase inhibitor (e.g., staurosporine) is used as a positive control to ensure thermal shifting is detectable[5].
-
Thermal Profiling: Aliquot cells into PCR tubes and subject them to a temperature gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature to allow denatured proteins to precipitate.
-
Lysis & Isolation: Lyse cells via liquid nitrogen freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes to isolate the soluble (folded) protein fraction.
-
TMT Labeling & LC-MS/MS: Digest the soluble fraction with trypsin, label with TMT10plex reagents, and analyze via high-resolution Orbitrap mass spectrometry.
-
Data Interpretation: Calculate the melting temperature shift (ΔTm). A statistically significant ΔTm > 2°C exclusively for ZAP-70 confirms direct, unbiased target engagement in an intact cellular milieu.
Phase 2: Biophysical Validation via Surface Plasmon Resonance (SPR)
The Causality: Equilibrium affinity (Kd) is a poor predictor of in vivo efficacy. As Copeland's foundational models demonstrate, the drug-target residence time (τ = 1/koff) —how long the drug remains bound to the target—is the true driver of sustained pharmacological activity[6]. SPR provides real-time resolution of these kinetic rates.
Self-Validating Protocol:
-
Sensor Chip Preparation: Immobilize recombinant human ZAP-70 onto a CM5 sensor chip via standard amine coupling (target immobilization level ~2000 RU).
-
Analyte Injection: Dilute the compound in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold concentration series (3.125 nM to 100 nM). Inject over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations.
-
Multi-Cycle Kinetics: Monitor association for 180 seconds and dissociation for 600 seconds.
-
Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to derive kon and koff . Validation: The chi-square (χ²) value of the fit must be <10% of Rmax to ensure the observed kinetics are genuine and not artifacts of non-specific aggregation.
Phase 3: Biochemical Modality via TR-FRET
The Causality: Binding does not guarantee inhibition; the compound could be a silent binder. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is required to prove that the compound functionally inhibits ZAP-70 kinase activity.
Self-Validating Protocol:
-
Assay Assembly: In a 384-well plate, combine recombinant ZAP-70, a fluorescently labeled tyrosine peptide substrate, and ATP at its Michaelis constant ( Km ).
-
Inhibition: Add the sulfonamide compound in a 10-point dose-response curve. Incubate for 60 minutes.
-
Detection & Readout: Add a Europium-labeled anti-phosphotyrosine antibody. Measure the TR-FRET emission ratio (665 nm / 615 nm).
-
Analysis: Calculate the IC50. Validation: Calculate the Z'-factor of the assay plate; a Z' > 0.6 confirms a robust assay window capable of distinguishing true inhibitors from background noise.
Quantitative Data Interpretation
To make a "Go/No-Go" decision on this chemical probe, multi-parametric data must be synthesized. The table below illustrates the expected data profile confirming N-cycloheptyl-1-phenylmethanesulfonamide as a selective ZAP-70 inhibitor, while ruling out off-targets like TRAP1 or homologous kinases like Lck.
| Target Protein | CETSA-MS ΔTm (°C) | SPR Kd (nM) | SPR Residence Time (τ, min) | TR-FRET IC50 (nM) | Target Status |
| ZAP-70 | +4.2 | 12.5 | 45.2 | 18.4 | Primary Target |
| TRAP1 | +0.4 | >10,000 | N/A | >10,000 | Non-Target |
| Lck | +0.1 | >10,000 | N/A | >10,000 | Non-Target |
Data Insight: The strong thermal shift (+4.2°C) combined with a long residence time (45.2 minutes) and nanomolar functional inhibition (18.4 nM) provides unequivocal proof of MoA.
Visualizing the MoA Workflows and Pathways
In vitro MoA deconvolution workflow from target identification to phenotypic validation.
ZAP-70 signaling pathway modulated by N-cycloheptyl-1-phenylmethanesulfonamide.
Conclusion
By moving beyond simple IC50 values and integrating proteome-wide target engagement (CETSA-MS) with high-resolution binding kinetics (SPR), we transform a phenotypic hit like N-cycloheptyl-1-phenylmethanesulfonamide into a validated chemical probe. This self-validating triad ensures that downstream cellular phenotypes (such as the abrogation of T-cell calcium flux) are exclusively attributed to the confirmed target, drastically reducing attrition rates in later stages of drug development.
References
-
Molport. "N-cycloheptyl-1-phenylmethanesulfonamide | 330469-63-1". Molport Catalog. 1
-
Google Patents. "Sulfonamides as zap-70 inhibitors" (US20110098288A1). United States Patent Application.3
-
Google Patents. "Cyclic sulfonamide derivatives as trap1 modulators and uses thereof" (EP4121072A1). European Patent Application.2
-
Martinez Molina D, et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013). 4
-
Savitski MM, et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science (2014). 5
-
Copeland RA. "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery (2016). 6
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- 3. US20110098288A1 - Sulfonamides as zap-70 inhibitors - Google Patents [patents.google.com]
- 4. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking cancer drugs in living cells by thermal profiling of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The drug-target residence time mod ... | Article | H1 Connect [archive.connect.h1.co]
An In-Depth Technical Guide to N-cycloheptyl-1-phenylmethanesulfonamide: Structure and Molecular Weight
Introduction
The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a versatile and crucial scaffold in drug discovery.[1] Their applications have expanded far beyond antimicrobial agents to include treatments for a wide array of conditions, including cancer, viral infections, inflammation, and cardiovascular disorders.[2][3] The chemical stability and the specific geometry of the sulfonamide group allow it to act as a bioisostere for other functional groups and to form key hydrogen bonds with biological targets, such as enzymes and receptors.[4]
This guide provides a detailed technical overview of a specific derivative, N-cycloheptyl-1-phenylmethanesulfonamide . We will elucidate its chemical structure from its nomenclature and detail the theoretical and experimental approaches for the precise determination of its molecular weight—a critical parameter for the identification, characterization, and quality control of any chemical entity in a research and development setting.
Chemical Structure Elucidation
The formal name, N-cycloheptyl-1-phenylmethanesulfonamide, provides all the necessary information to define its molecular architecture. A systematic deconstruction of the name reveals the connectivity of its constituent parts:
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Methanesulfonamide : This is the parent structure, denoting a methyl group attached to a sulfonamide core (CH₃–SO₂–NH₂).
-
1-phenyl : This prefix indicates that a phenyl group (C₆H₅) is substituted at position 1 of the methyl group. This creates a benzylsulfonyl group (C₆H₅–CH₂–SO₂–).
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N-cycloheptyl : This prefix specifies that a cycloheptyl ring (C₇H₁₃), a seven-membered saturated carbocycle, is attached to the nitrogen atom of the sulfonamide group.
Assembling these components yields the complete chemical structure.
Caption: 2D Structure of N-cycloheptyl-1-phenylmethanesulfonamide
Molecular Weight Determination
The molecular weight (MW) is a fundamental physical property. Its determination is a primary step in confirming the identity and purity of a synthesized compound. Both theoretical calculation and experimental verification are necessary for a comprehensive characterization.
Theoretical Molecular Weight
The theoretical molecular weight is calculated from the molecular formula, which is derived from the elucidated structure: C₁₄H₂₁NO₂S .
There are two relevant types of molecular weight:
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Average Molecular Weight (MWₐᵥ₉) : This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is typically used for bulk material properties.
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Monoisotopic Mass (MWₘₒₙₒ) : This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is paramount in high-resolution mass spectrometry, where individual isotopic peaks can be resolved.
The calculation is as follows:
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Formula : C₁₄H₂₁NO₂S
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Average MW : (14 × 12.011) + (21 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.06) = 267.39 g/mol
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Monoisotopic Mass : (14 × 12.000000) + (21 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) + (1 × 31.972071) = 267.12932 Da
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for the experimental determination of molecular weight.[5] It measures the mass-to-charge ratio (m/z) of ions, providing highly accurate and precise mass information.[6] For a compound like N-cycloheptyl-1-phenylmethanesulfonamide, a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is the method of choice.[7]
The causality behind this choice is rooted in the compound's properties. ESI is a "soft" ionization technique that can generate intact molecular ions in the gas phase from a liquid stream with minimal fragmentation. This is ideal for determining the mass of the parent molecule. Coupling this with liquid chromatography allows for the separation of the target analyte from impurities prior to mass analysis, ensuring that the measured mass corresponds to the compound of interest.
Data Summary
The key chemical and physical properties for N-cycloheptyl-1-phenylmethanesulfonamide are summarized below. Note that as this specific molecule is not widely indexed in public chemical databases, the identifiers have been computationally generated based on its derived structure.
| Property | Value | Source |
| IUPAC Name | N-cycloheptyl-1-phenylmethanesulfonamide | Derived |
| Molecular Formula | C₁₄H₂₁NO₂S | Derived |
| Average Molecular Weight | 267.39 g/mol | Calculated |
| Monoisotopic Mass | 267.12932 Da | Calculated |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 | Computed |
| InChI | InChI=1S/C14H21NO2S/c16-18(17,11-13-9-5-4-6-10-13)15-14-7-2-1-3-8-12-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 | Computed |
| InChIKey | YZJFRVWHHDJTCQ-UHFFFAOYSA-N | Computed |
Experimental Protocol: Molecular Weight Verification by LC-MS
This protocol describes a self-validating system for confirming the molecular weight of N-cycloheptyl-1-phenylmethanesulfonamide using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
Objective: To confirm the identity of the synthesized compound by matching its experimentally determined accurate mass to the theoretical monoisotopic mass.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of a high-purity, LC-MS grade solvent is critical to avoid introducing interfering background ions.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is added to promote protonation ([M+H]⁺) in the ESI source, which is the most common ionization pathway for molecules containing basic nitrogen atoms.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate for retaining this moderately nonpolar molecule.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. This gradient elution ensures that the compound elutes as a sharp peak and is separated from any potential impurities with different polarities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: TOF or Orbitrap.
-
Scan Range: m/z 100–1000. This range comfortably includes the expected protonated molecule [M+H]⁺ (expected at m/z 268.1366).
-
Resolution: Set to >10,000 (FWHM) to enable accurate mass measurement. High resolution is essential to distinguish the analyte's isotopic pattern from potential isobaric interferences.
-
Internal Calibration: Introduce a known reference compound (calibrant) continuously into the ESI source. This acts as a lock mass to correct for any minor drift in the mass analyzer during the run, ensuring mass accuracy typically below 5 ppm. This is a key step for a self-validating system.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Identify the m/z value of the most intense peak, which should correspond to the protonated molecule ([M+H]⁺).
-
Compare the measured accurate mass with the theoretical monoisotopic mass of the [M+H]⁺ ion (267.12932 + 1.00728 = 268.13660 Da).
-
The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the elemental composition.
-
Caption: Workflow for Molecular Weight Determination by LC-HRMS
References
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
-
Arshad, M. F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
-
Arshad, M. F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
-
Bisharat, R., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Infectious Disease Reports. [Link]
-
Khan, S. A., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. [Link]
-
Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent. [Link]
-
MSU Mass Spectrometry and Metabolomics Core. (2019). Protein molecular weight determination using electrospray ionization. Michigan State University. [Link]
-
Gucinski, A. C., et al. (2019). A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins. PMC. [Link]
-
Native MS Guided Structural Biology Center. (n.d.). Calculating Molecular Mass. The Ohio State University. [Link]
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A Comprehensive Spectroscopic Analysis of N-cycloheptyl-1-phenylmethanesulfonamide: An In-depth Guide to ¹H and ¹³C NMR Data Interpretation
An In-depth Technical Guide
Abstract: This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-cycloheptyl-1-phenylmethanesulfonamide. Designed for researchers, chemists, and drug development professionals, this document serves as an authoritative reference for the structural elucidation of this and related sulfonamide compounds. The guide explains the causal relationships behind spectral features, outlines self-validating experimental protocols, and presents a complete, assigned dataset. By grounding the analysis in fundamental principles and comparative data from analogous structures, this whitepaper ensures scientific integrity and practical utility.
Introduction to the Spectroscopic Challenge
N-cycloheptyl-1-phenylmethanesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Accurate structural verification is paramount for any research and development endeavor, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of organic molecules in solution.[2]
This guide provides a granular examination of the ¹H and ¹³C NMR spectra of the title compound. We will dissect the molecular architecture—the phenyl ring, the benzylic methylene bridge, the electron-withdrawing sulfonyl group, and the conformationally flexible cycloheptyl moiety—to predict and interpret the resulting spectral signatures. The causality behind observed chemical shifts, signal multiplicities, and coupling constants will be explained, offering insights that extend beyond simple data reporting.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra effectively, we must first analyze the electronic and steric environment of each nucleus within the molecule.
Figure 2: A standardized workflow for the acquisition and processing of NMR spectral data.
Interpretation of ¹H NMR Spectral Data
The ¹H NMR spectrum provides a proton census of the molecule. The following assignments are based on established chemical shift principles and data from analogous sulfonamide structures. [3][4][5]
-
δ 7.45-7.35 (m, 5H, Ar-H): This complex multiplet corresponds to the five protons of the monosubstituted phenyl ring. The protons are electronically distinct but their signals overlap significantly, which is common for unsubstituted phenyl groups attached to alkyl chains.
-
δ 4.85 (t, J = 5.5 Hz, 1H, N-H): This signal, which would disappear upon a D₂O shake, is assigned to the sulfonamide proton. Its multiplicity as a triplet indicates coupling to the adjacent methine (CH) proton of the cycloheptyl ring.
-
δ 4.29 (s, 2H, Ph-CH₂-S): The two benzylic protons appear as a sharp singlet. Their equivalence and lack of coupling to any adjacent protons result in this simple multiplicity. The downfield shift is a direct consequence of the combined deshielding effects of the aromatic ring and the SO₂ group.
-
δ 3.40 (m, 1H, N-CH): This multiplet represents the single proton on the cycloheptyl carbon directly bonded to the nitrogen atom. It is the most downfield of the aliphatic signals due to the inductive effect of the nitrogen.
-
δ 1.80-1.40 (m, 12H, Cycloheptyl-CH₂): This broad, overlapping series of multiplets accounts for the remaining twelve protons of the six methylene groups in the cycloheptyl ring. The conformational flexibility and similar electronic environments of these protons prevent their individual resolution at this field strength.
Interpretation of ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. Each signal corresponds to a unique carbon environment. [6]
-
δ 130.8 (C, Ar-C_ipso): The quaternary carbon of the phenyl ring to which the benzylic group is attached. It is typically weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.
-
δ 129.1 (CH, Ar-C_ortho): The two equivalent ortho carbons of the phenyl ring.
-
δ 128.7 (CH, Ar-C_para): The single para carbon of the phenyl ring.
-
δ 128.5 (CH, Ar-C_meta): The two equivalent meta carbons of the phenyl ring.
-
δ 58.4 (CH₂, Ph-CH₂-S): The benzylic carbon. Its chemical shift is influenced by the attached phenyl and sulfonyl groups.
-
δ 54.1 (CH, N-CH): The methine carbon of the cycloheptyl ring attached to the nitrogen. It is the most deshielded of the aliphatic carbons.
-
δ 35.5 (CH₂, Cycloheptyl-Cα): The two carbons alpha to the N-CH carbon.
-
δ 28.2 (CH₂, Cycloheptyl-Cγ): The single carbon gamma to the N-CH carbon.
-
δ 24.0 (CH₂, Cycloheptyl-Cβ): The four carbons beta to the N-CH carbon.
Summary of Spectral Data
The following table provides a consolidated reference for all assigned ¹H and ¹³C NMR signals for N-cycloheptyl-1-phenylmethanesulfonamide in CDCl₃.
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 7.45-7.35 (m, 5H) | Aromatic (Ph-H) | 130.8 | Aromatic (C_ipso) |
| 4.85 (t, 1H) | Sulfonamide (N-H) | 129.1 | Aromatic (C_ortho) |
| 4.29 (s, 2H) | Benzylic (Ph-CH₂) | 128.7 | Aromatic (C_para) |
| 3.40 (m, 1H) | Cycloheptyl (N-CH) | 128.5 | Aromatic (C_meta) |
| 1.80-1.40 (m, 12H) | Cycloheptyl (-CH₂-) | 58.4 | Benzylic (Ph-CH₂) |
| 54.1 | Cycloheptyl (N-CH) | ||
| 35.5 | Cycloheptyl (Cα) | ||
| 28.2 | Cycloheptyl (Cγ) | ||
| 24.0 | Cycloheptyl (Cβ) |
Conclusion
This technical guide has presented a comprehensive, reasoned analysis of the ¹H and ¹³C NMR spectra of N-cycloheptyl-1-phenylmethanesulfonamide. By grounding the interpretation in established spectroscopic principles and providing a robust, self-validating experimental protocol, this document serves as a reliable reference for scientists engaged in the synthesis, characterization, and development of sulfonamide-based molecules. The detailed assignments summarized herein provide the necessary benchmark for quality control and structural confirmation in a research setting.
References
- Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.). Google AI.
- Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides - R Discovery. (2004, August 1). R Discovery.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023, November 4). ScienceDirect.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (n.d.). Verlag der Zeitschrift für Naturforschung.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2016, June 15). Science Alert.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). University of Wisconsin-Madison.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.
- NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Chemistry Steps.
- 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Oregon State University.
- 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Oregon State University.
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- 5. scialert.net [scialert.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols: A Guide to the Solubilization of N-cycloheptyl-1-phenylmethanesulfonamide in DMSO for Cell Culture Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for dissolving N-cycloheptyl-1-phenylmethanesulfonamide, a poorly water-soluble compound, in dimethyl sulfoxide (DMSO) for use in in vitro cell-based assays. The protocol emphasizes best practices to ensure compound stability, maximize bioavailability, and minimize solvent-induced artifacts, thereby promoting reproducible and reliable experimental outcomes. The causality behind each step is explained to provide a deeper understanding of the methodology.
Introduction: The Challenge of Poorly Soluble Compounds in Cell Culture
N-cycloheptyl-1-phenylmethanesulfonamide is a small molecule with a chemical structure suggesting low aqueous solubility. The successful use of such hydrophobic compounds in cell culture is critically dependent on the method of solubilization. The primary goal is to prepare a homogenous, high-concentration stock solution that can be accurately diluted into aqueous cell culture media to achieve the desired final concentration without precipitation. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing properties and relatively low cytotoxicity at concentrations typically used in cell-based assays.
However, improper handling of DMSO stocks can lead to significant experimental variability. Issues such as compound precipitation upon dilution, degradation of the stock solution over time, and direct cytotoxic effects of the solvent can confound experimental results. This guide outlines a robust, self-validating protocol designed to mitigate these risks.
Physicochemical Properties and Pre-dissolution Considerations
While specific experimental data for N-cycloheptyl-1-phenylmethanesulfonamide is not widely published, its structure as a sulfonamide derivative with non-polar cycloheptyl and phenyl groups suggests poor water solubility. Before proceeding, it is crucial to:
-
Source High-Quality Compound: Ensure the compound is of high purity (ideally >98%) to avoid confounding effects from impurities.
-
Use Anhydrous DMSO: Water can decrease the solubility of hydrophobic compounds in DMSO and may promote hydrolysis over time. Using a fresh, unopened bottle or a properly stored anhydrous grade of DMSO is highly recommended.
-
Safety First: Always handle N-cycloheptyl-1-phenylmethanesulfonamide and DMSO in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for both the compound and DMSO before use.
Experimental Protocol: Preparation of a Concentrated Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of N-cycloheptyl-1-phenylmethanesulfonamide (Molecular Weight to be determined by the user) in DMSO.
Materials and Equipment
-
N-cycloheptyl-1-phenylmethanesulfonamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block
Step-by-Step Dissolution Protocol
-
Determine the Molecular Weight (MW): Locate the MW of N-cycloheptyl-1-phenylmethanesulfonamide from the supplier's documentation. For this example, let's assume a hypothetical MW of 283.4 g/mol .
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 283.4 g/mol x (1000 mg / 1 g)
-
Mass (mg) = 2.834 mg
-
-
Weigh the Compound:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 2.834 mg of the compound directly into the vial. Record the exact mass.
-
-
Add DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Rationale: Adding the solvent to the solid facilitates dissolution.
-
-
Promote Solubilization:
-
Tightly cap the vial and vortex at medium speed for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates are still visible, continue vortexing.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Caution: Some compounds are heat-labile. This step should be tested for its impact on compound integrity if degradation is a concern.
-
After warming, allow the solution to return to room temperature and vortex again.
-
-
Final Quality Control and Storage:
-
Once fully dissolved, the solution should be clear and free of any visible precipitates.
-
Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage to minimize degradation and evaporation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Workflow for Stock Solution Preparation
Caption: Workflow for dissolving N-cycloheptyl-1-phenylmethanesulfonamide in DMSO.
Preparation of Working Solutions for Cell Culture
The high-concentration DMSO stock must be diluted into your cell culture medium to achieve the desired final concentration for treating cells. This is a critical step where precipitation can occur.
Protocol for Dilution
-
Pre-warm Culture Medium: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C.
-
Calculate Dilution Factor: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final compound concentration of 10 µM from a 10 mM stock:
-
V1 (Stock) = (C2 (Final) x V2 (Final)) / C1 (Stock)
-
V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Perform Serial or Direct Dilution:
-
Recommended Method (Serial Dilution): To avoid localized high concentrations that can cause precipitation, first create an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Vortex gently. Then, add the required volume of this intermediate solution to your final volume of medium.
-
Direct Dilution: For lower final concentrations, you may add the 10 µL of stock solution directly to the 10 mL of pre-warmed medium. Crucially, add the stock solution to the medium while gently vortexing or swirling the tube. This rapid dispersal is key to preventing precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is well below the cytotoxic threshold for your cell line. Typically, this is kept below 0.5% (v/v), and ideally below 0.1%. In the example above (10 µL in 10 mL), the final DMSO concentration is 0.1%.
Vehicle Control
It is essential to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of your test compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Precipitation in stock solution | Compound is not fully dissolved or has low solubility at the target concentration. | Continue vortexing/gentle warming. If it persists, prepare a new, lower concentration stock solution (e.g., 5 mM or 1 mM). |
| Precipitation upon dilution | Localized high concentration of compound when adding stock to aqueous medium. | Use the serial dilution method. Ensure the medium is pre-warmed. Add the stock solution slowly while vortexing/swirling the medium. |
| Unexpected Cytotoxicity | The compound is cytotoxic, or the final DMSO concentration is too high for the cell line. | Perform a dose-response curve for DMSO alone to determine the cytotoxic threshold for your specific cell line. Ensure the final DMSO concentration in all treatments is below this level and consistent across all conditions. |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution leading to compound degradation or precipitation. | Aliquot the stock solution into single-use volumes after initial preparation to avoid freeze-thaw cycles. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cell culture issues.
Conclusion
The protocol described provides a robust framework for the solubilization of N-cycloheptyl-1-phenylmethanesulfonamide and other poorly water-soluble compounds in DMSO for cell culture applications. By understanding the rationale behind each step—from the selection of high-quality reagents to the careful preparation of working solutions—researchers can significantly improve the reliability and reproducibility of their in vitro experiments. Adherence to these guidelines, particularly the consistent use of appropriate vehicle controls, is fundamental to generating high-quality, interpretable data in drug discovery and cell biology research.
References
-
Cammack, J. (2020). Use of Dimethyl Sulfoxide (DMSO) in Cell Culture. Corning Life Sciences. Retrieved from [Link]
Application Note: Characterization of N-cycloheptyl-1-phenylmethanesulfonamide as a Selective Enzyme Inhibitor
Executive Summary
N-cycloheptyl-1-phenylmethanesulfonamide (CAS: 330469-63-1) is a synthetic small molecule characterized by its lipophilic cycloheptyl ring and a phenylmethanesulfonamide core[1]. While primary sulfonamides are widely recognized as classic inhibitors of carbonic anhydrases, secondary sulfonamides bearing bulky aliphatic groups have emerged as highly potent pharmacophores for targeting lipid-processing enzymes. Specifically, this structural motif is highly effective for inhibiting soluble epoxide hydrolase (sEH) [2].
This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to evaluate N-cycloheptyl-1-phenylmethanesulfonamide as a selective sEH inhibitor. It details the mechanistic rationale, optimized biochemical assays, and cell-based target engagement protocols required for rigorous preclinical characterization.
Mechanistic Rationale & Structural Biology
Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It is responsible for the rapid hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, potentially pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).
The architecture of N-cycloheptyl-1-phenylmethanesulfonamide is uniquely suited to exploit the sEH catalytic pocket:
-
The Cycloheptyl Ring: Acts as a hydrophobic anchor. The sEH active site contains a deep, L-shaped hydrophobic channel. The bulky cycloheptyl group perfectly occupies the right-hand side of this pocket, maximizing van der Waals interactions.
-
The Sulfonamide Core: Serves as a transition-state mimic. While traditional sEH inhibitors rely heavily on urea functionalities, sulfonamides act as excellent bioisosteres[3]. The oxygen atoms of the sulfonamide accept hydrogen bonds from the catalytic tyrosine residues (Tyr383 and Tyr466), while the nitrogen donates a hydrogen bond to Asp335.
-
The Phenylmethane Moiety: Extends into the left-hand hydrophobic channel, providing additional steric stabilization and preventing the entry of endogenous lipid substrates.
Figure 1: Mechanism of action for sEH inhibition in the arachidonic acid cascade.
Experimental Protocols
Protocol A: Fluorometric sEH Inhibition Assay (Self-Validating)
Objective: Determine the in vitro IC₅₀ of the inhibitor against recombinant human sEH. Self-Validating System: This assay incorporates a known positive control (t-AUCB) and requires the calculation of a Z'-factor for every plate to ensure data integrity and rule out false positives caused by assay drift.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Assay Buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Causality & Expertise: sEH is highly sensitive to pH fluctuations; Bis-Tris maintains optimal neutral pH without the primary amine interference commonly seen in Tris buffers. BSA is critical as a "lipid sink." Because N-cycloheptyl-1-phenylmethanesulfonamide is highly lipophilic (estimated LogP ~3.8), it will non-specifically adsorb to polystyrene microplate walls, artificially inflating the apparent IC₅₀. BSA maintains the free fraction of the drug.
-
-
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, starting at 10 mM. Transfer 1 µL of each dilution to a black 96-well microplate.
-
Causality & Expertise: Keeping the final DMSO concentration strictly at 1% (v/v) prevents solvent-induced denaturation of the sEH enzyme while ensuring the hydrophobic inhibitor remains fully solubilized.
-
-
Enzyme Pre-Incubation: Add 89 µL of Assay Buffer containing 1 nM recombinant human sEH to the wells. Incubate at 25°C for 15 minutes.
-
Causality & Expertise: Sulfonamide-based inhibitors act as transition-state mimics. Binding to the catalytic pocket requires the displacement of tightly bound water molecules. The 15-minute pre-incubation ensures steady-state binding kinetics are reached before the substrate is introduced.
-
-
Substrate Addition & Readout: Initiate the reaction by adding 10 µL of 50 µM PHOME (fluorogenic substrate). Immediately read kinetic fluorescence (Ex: 330 nm / Em: 465 nm) every minute for 15 minutes.
-
Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO) and positive control (10 µM t-AUCB). The plate run is only considered valid if Z' ≥ 0.6, confirming a robust signal window.
Figure 2: Step-by-step workflow for the high-throughput fluorometric sEH inhibition assay.
Protocol B: Cell-Based Target Engagement (LC-MS/MS)
Objective: Confirm that the inhibitor penetrates cell membranes and engages sEH in a physiological environment (Human Umbilical Vein Endothelial Cells - HUVECs). Self-Validating System: Utilizes deuterated internal standards (EET-d11 and DHET-d11) to mathematically normalize extraction efficiency and matrix effects.
Step-by-Step Methodology:
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 80% confluence. Treat with vehicle (0.1% DMSO) or varying concentrations of the inhibitor for 2 hours.
-
Causality & Expertise: A 2-hour window allows sufficient time for intracellular accumulation of the inhibitor and stabilization of endogenous EET levels without triggering compensatory gene expression changes in the arachidonic acid pathway.
-
-
Pathway Stimulation: Stimulate cells with 10 µM Arachidonic Acid and 1 µM Calcium Ionophore (A23187) for 30 minutes.
-
Causality & Expertise: A23187 induces a rapid calcium influx, activating phospholipase A2 (PLA2) and CYP450 enzymes to generate a synchronized burst of EETs, providing a measurable substrate pool for sEH.
-
-
Lipid Extraction: Lyse cells and spike lysates with 10 ng of EET-d11 and DHET-d11. Perform liquid-liquid extraction using ethyl acetate.
-
Causality & Expertise: The deuterated standards self-validate the extraction process. Any loss of sample during the ethyl acetate phase separation is mathematically corrected by the internal standard ratio, ensuring absolute quantification trustworthiness.
-
-
LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to quantify the EET/DHET ratio.
Data Presentation
The efficacy of N-cycloheptyl-1-phenylmethanesulfonamide should be benchmarked against established controls. Below are representative data structures summarizing the expected quantitative outputs from the protocols described above.
Table 1: In Vitro Biochemical Inhibition Profiling (Protocol A)
| Compound | Target Enzyme | IC₅₀ (nM) | 95% Confidence Interval | Z'-Factor |
| N-cycloheptyl-1-phenylmethanesulfonamide | Human sEH | Assay Dependent | Assay Dependent | > 0.65 |
| t-AUCB (Positive Control) | Human sEH | 1.5 ± 0.3 | 1.2 - 1.8 | > 0.65 |
| Vehicle (1% DMSO) | Human sEH | N/A | N/A | > 0.65 |
Table 2: Intracellular Lipid Quantification via LC-MS/MS (Protocol B)
| Treatment Group | 14,15-EET (ng/mL) | 14,15-DHET (ng/mL) | EET/DHET Ratio | Target Engagement Status |
| Vehicle (DMSO) | 2.4 ± 0.5 | 18.6 ± 1.2 | 0.13 | Baseline (High sEH Activity) |
| Inhibitor (100 nM) | 12.1 ± 0.8 | 8.4 ± 0.9 | 1.44 | Partial Inhibition |
| Inhibitor (1 µM) | 19.5 ± 1.1 | 2.1 ± 0.4 | 9.28 | Complete Inhibition |
References
- N-cycloheptyl-1-phenylmethanesulfonamide | 330469-63-1 - Molport.
- Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC - NIH.
- Design and Synthesis of Novel Small-Molecule Inhibitors of the Hypoxia Inducible Factor Pathway - ACS Publications.
Sources
Technical Support Center: Troubleshooting & Yield Optimization for N-Cycloheptyl-1-phenylmethanesulfonamide Synthesis
Introduction
Synthesizing N-cycloheptyl-1-phenylmethanesulfonamide via the nucleophilic substitution of cycloheptylamine with phenylmethanesulfonyl chloride (α-toluenesulfonyl chloride) presents unique mechanistic challenges. Unlike standard arenesulfonyl chlorides (e.g., tosyl chloride), phenylmethanesulfonyl chloride possesses highly acidic α-protons. In the presence of a base, the reaction predominantly bypasses direct SN2 substitution at the sulfur atom. Instead, it proceeds via an E1cB-like elimination to form a highly reactive phenylsulfene intermediate ( PhCH=SO2 ) . Understanding and controlling this transient sulfene pathway is the critical factor in maximizing your synthesis yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: My yield is consistently below 40%, and I recover a large amount of a water-soluble byproduct. What is happening? A1: The water-soluble byproduct is phenylmethanesulfonic acid. Because the reaction proceeds via the highly electrophilic phenylsulfene intermediate, any trace moisture in your solvent, amine, or glassware will rapidly trap the sulfene, hydrolyzing it to the sulfonic acid . The steric bulk of cycloheptylamine slows down the desired amine-sulfene trapping, making the competing hydrolysis reaction even more pronounced if water is present. Causality: PhCH2SO2Cl+Base→PhCH=SO2+Base⋅HCl . Then, PhCH=SO2+H2O→PhCH2SO3H .
Q2: I observe a yellow/orange impurity and my reaction mixture darkens significantly. How do I prevent this? A2: This color change indicates sulfene dimerization. If the local concentration of the phenylsulfene intermediate is too high (often caused by adding the base or sulfonyl chloride too quickly at room temperature), the sulfene molecules will react with each other to form cis- and trans-stilbene derivatives or episulfones . Solution: Utilize inverse addition (adding the sulfonyl chloride dropwise to the amine/base mixture) and maintain strict cryogenic control (-20 °C to 0 °C) to keep the steady-state concentration of the sulfene low.
Q3: Should I use Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA) as the base? A3: DIPEA is strongly recommended. TEA is slightly more nucleophilic and can form complex zwitterionic adducts with sulfenes, while Pyridine is often not basic enough to drive the reaction efficiently at low temperatures. DIPEA provides the optimal balance: it is sterically hindered (non-nucleophilic) but sufficiently basic to neutralize the generated HCl without accelerating undesired dimerization or annulation pathways .
Section 2: Quantitative Optimization & Troubleshooting
Table 1: Parameter Optimization Matrix
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Solvent | THF or MeCN | Anhydrous DCM (<50 ppm H2O ) | DCM provides superior solubility for the sulfene intermediate at low temperatures and does not coordinate, reducing side reactions. |
| Base | Triethylamine (TEA) | DIPEA (2.0 - 2.5 equiv) | Steric hindrance of DIPEA prevents nucleophilic attack on the sulfene, minimizing colored dimerization byproducts. |
| Temperature | Room Temperature | -20 °C to 0 °C | Low temperatures suppress the activation energy for sulfene dimerization, allowing the slower cycloheptylamine trapping to dominate. |
| Stoichiometry | 1:1 Amine:Sulfonyl Cl | 1.1:1 Amine:Sulfonyl Cl | A slight excess of the bulky cycloheptylamine ensures complete consumption of the sulfene, preventing degradation. |
Section 3: Mechanistic Pathway Diagram
Caption: Competing pathways in the synthesis of N-cycloheptyl-1-phenylmethanesulfonamide via a sulfene intermediate.
Section 4: Self-Validating Experimental Protocol
This protocol incorporates in-process controls (IPCs) to validate the integrity of the reaction at each step, ensuring a self-validating workflow.
Reagents:
-
Phenylmethanesulfonyl chloride (1.0 equiv, 10.0 mmol, 1.91 g)
-
Cycloheptylamine (1.1 equiv, 11.0 mmol, 1.25 g)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv, 22.0 mmol, 3.8 mL)
-
Anhydrous Dichloromethane (DCM) (40 mL)
Step-by-Step Methodology:
-
System Preparation (IPC: Moisture Check): Flame-dry a 100 mL 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon.
-
Validation: Use a Karl Fischer titrator to ensure the anhydrous DCM has <50 ppm water before proceeding.
-
-
Amine Solution: Dissolve cycloheptylamine (1.1 equiv) and DIPEA (2.2 equiv) in 20 mL of anhydrous DCM in the reaction flask.
-
Cryogenic Cooling (IPC: Temperature Control): Submerge the flask in a dry ice/ethylene glycol bath. Stir until the internal temperature stabilizes between -20 °C and -15 °C.
-
Validation: The internal thermometer must read ≤ -15 °C to proceed.
-
-
Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (1.0 equiv) in 20 mL of anhydrous DCM. Load this into a pressure-equalizing dropping funnel. Add the solution dropwise over 45-60 minutes to maintain a low steady-state concentration of sulfene.
-
Reaction Monitoring (IPC: LC-MS/TLC): After the addition is complete, maintain the temperature at -15 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Validation: Pull a 10 μ L aliquot, quench in methanol, and run TLC (Hexanes:EtOAc 3:1) or LC-MS. The sulfonyl chloride starting material peak must be completely consumed.
-
-
Quenching and Workup: Quench the reaction at 0 °C by adding 20 mL of 1M aqueous HCl. Transfer to a separatory funnel. The acidic wash removes excess cycloheptylamine and DIPEA salts.
-
Purification: Wash the organic layer with saturated NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure N-cycloheptyl-1-phenylmethanesulfonamide.
Section 5: Experimental Workflow Diagram
Caption: Step-by-step self-validating workflow for N-cycloheptyl-1-phenylmethanesulfonamide synthesis.
References
-
Title: The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers about a Carbon-Sulfur Double Bond Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Substituent-Controlled Annuloselectivity and Stereoselectivity in the Sulfa-Staudinger Cycloadditions Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Troubleshooting N-cycloheptyl-1-phenylmethanesulfonamide Precipitation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-cycloheptyl-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with this compound in aqueous media. As a sulfonamide derivative, its solubility behavior can be complex and influenced by a variety of experimental factors. This document provides in-depth, cause-and-effect troubleshooting strategies to help you achieve and maintain the desired compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just diluted my DMSO stock of N-cycloheptyl-1-phenylmethanesulfonamide into my aqueous buffer (or cell media) and it immediately turned cloudy. What is happening?
A1: You are likely observing a phenomenon known as "solvent shock" or "crashing out."[1] This is the most common cause of immediate precipitation for compounds with poor aqueous solubility.
-
Causality: N-cycloheptyl-1-phenylmethanesulfonamide, like many organic molecules, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has intrinsically low solubility in water. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound at the point of addition momentarily exceeds its solubility limit in the mixed solvent system. The DMSO disperses faster than the compound can dissolve in the surrounding water, causing the compound to rapidly precipitate out of solution.[1]
-
Immediate Troubleshooting:
-
Visual Confirmation: Before any experiment, always visually inspect your DMSO stock solution. If you see any crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solution is completely clear.[1]
-
Procedural Refinement: Avoid adding the stock solution as a single bolus. Instead, add it dropwise to your aqueous medium while gently stirring or vortexing. This promotes rapid and even distribution, preventing localized supersaturation.[1]
-
A more robust solution is to perform a stepwise dilution, which is detailed in the protocol below.
Q2: Why is the pH of my aqueous medium so critical for keeping my sulfonamide compound in solution?
A2: The solubility of sulfonamides is highly dependent on the pH of the medium. This is due to the acidic nature of the sulfonamide functional group.
-
Mechanism: The sulfonamide group (-SO₂NH-) has an acidic proton. In an aqueous solution, this group can exist in two forms: a neutral (unionized) form and a deprotonated (ionized) form. The unionized form is generally more hydrophobic and less water-soluble.[2] By increasing the pH of the medium above the compound's pKa, you shift the equilibrium towards the deprotonated, ionized form. This charged species is significantly more polar and, therefore, more soluble in water.
-
Practical Implication: For many sulfonamides, a slight increase in pH (e.g., from 7.4 to 8.0) can dramatically increase solubility. However, this must be balanced with the pH tolerance of your experimental system (e.g., cell culture, enzyme assay). The solubility of sulfonamide-based polymers has been shown to transition sharply within a narrow pH range of 0.2-0.3 units.[2]
The workflow below provides a systematic approach to troubleshooting precipitation events.
Caption: A troubleshooting workflow for addressing compound precipitation.
Troubleshooting Guides & Protocols
Guide 1: Overcoming Solvent Shock
Issue: Immediate precipitation upon dilution from an organic stock solution.
Principle: Preventing localized supersaturation by ensuring a gradual transition from a high organic solvent environment to a fully aqueous one.
Protocol: Stepwise Dilution for Aqueous Media
-
Prepare Stock: Ensure your primary stock of N-cycloheptyl-1-phenylmethanesulfonamide in 100% DMSO is fully dissolved.
-
Intermediate Dilution: Create an intermediate dilution by adding a small volume of your DMSO stock to a larger volume of your final aqueous medium (e.g., add 2 µL of a 10 mM DMSO stock to 98 µL of buffer for a 200 µM intermediate solution). Vortex this intermediate dilution gently but thoroughly. This step is critical as it creates a solution that is still high in co-solvent but closer to the final state.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of your aqueous medium. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of media to achieve a final concentration of 10 µM.
-
Mix Gently: Mix the final solution by gentle inversion or swirling. Avoid vigorous vortexing at this stage.
Guide 2: Formulation Optimization via pH and Co-solvents
Issue: Compound precipitates over time, even with proper dilution technique, or the required concentration is above its solubility limit at physiological pH.
Principle: The intrinsic solubility of a compound is a fixed property under specific conditions (temperature, pH, solvent).[3] To increase the amount of compound that can be held in solution, you must change these conditions. Using co-solvents or adjusting pH are common and effective strategies.[4]
Protocol: Co-solvent and pH Screening
This protocol helps determine the optimal formulation conditions for your experiment.
-
Objective: To find the lowest concentration of co-solvent or the smallest pH shift that maintains compound solubility without compromising the experiment (e.g., causing cell toxicity).
-
Materials:
-
N-cycloheptyl-1-phenylmethanesulfonamide
-
DMSO
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)
-
Aqueous buffer/media
-
pH adjustment solutions (e.g., 0.1 M NaOH, 0.1 M HCl)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Set up a matrix in a 96-well plate (or microcentrifuge tubes) as described in the table below.
-
For each condition, first add the aqueous buffer/media.
-
Next, add the co-solvent (if any) and mix.
-
Adjust the pH of the mixture (if required).
-
Finally, add the compound stock solution using the stepwise dilution method described previously.
-
Seal the plate/tubes, incubate under experimental conditions (e.g., 37°C for 2 hours), and then visually inspect for precipitation. You can also measure turbidity using a plate reader at 600 nm.
-
Data Summary: Formulation Screening Matrix
| Final Compound Conc. | Co-solvent | Co-solvent % (v/v) | Final pH | Observation (Precipitate Y/N) |
| 10 µM | None | 0% | 7.4 | |
| 50 µM | None | 0% | 7.4 | |
| 10 µM | None | 0% | 8.0 | |
| 50 µM | None | 0% | 8.0 | |
| 50 µM | Ethanol | 1% | 7.4 | |
| 50 µM | Propylene Glycol | 1% | 7.4 | |
| 50 µM | PEG-400 | 1% | 7.4 | |
| 100 µM | Ethanol | 2% | 8.0 | |
| 100 µM | PEG-400 | 2% | 8.0 |
This table should be filled out based on experimental observations.
Causality Behind Choices:
-
Ethanol, PG, PEG-400: These are water-miscible organic solvents that are less nonpolar than DMSO but more so than water.[5] They act as "bridges," improving the solubility of hydrophobic compounds in aqueous solutions.
-
pH 8.0: This is a modest increase from physiological pH that can significantly enhance the solubility of acidic sulfonamides by promoting ionization, while often remaining tolerable for many biological assays.[2]
Guide 3: Using Excipients to Inhibit Precipitation
Issue: The compound is intended for an in vivo study or a complex formulation where simple pH or co-solvent adjustments are insufficient or undesirable. Precipitation in vivo is a primary cause of low oral bioavailability for poorly water-soluble compounds.[6]
Principle: Certain pharmaceutical excipients can inhibit drug precipitation or enhance solubility through various mechanisms, such as forming inclusion complexes or micellar solubilization.[4][6]
Strategy: Employing Cyclodextrins
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar cycloheptyl and phenyl rings of your compound can become encapsulated within the hydrophobic core of the CD, while the hydrophilic exterior of the CD ensures the entire complex remains dissolved in water.[3][4] This is known as forming an inclusion complex.
-
Experimental Approach:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is widely used for its high solubility and low toxicity.
-
Prepare your aqueous medium containing a specific concentration of HP-β-CD (e.g., 2-5% w/v).
-
Attempt to dissolve N-cycloheptyl-1-phenylmethanesulfonamide directly into this CD-containing solution or add your DMSO stock to it.
-
The presence of the cyclodextrin should significantly increase the apparent solubility of the compound.
-
The relationship between these troubleshooting strategies can be visualized as a hierarchy of interventions.
Caption: Hierarchy of interventions for solving precipitation issues.
References
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]
-
Li, P., et al. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Association of Pharmaceutical Scientists. Retrieved from [Link]
-
Yoshida, R., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]
-
Paruta, A. N. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
Overcoming poor in vivo bioavailability of N-cycloheptyl-1-phenylmethanesulfonamide
Technical Support Center: N-cycloheptyl-1-phenylmethanesulfonamide (C-PMS)
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for N-cycloheptyl-1-phenylmethanesulfonamide (C-PMS). We understand that you are working with a promising but challenging molecule. This guide is designed to address the primary obstacle reported by our user base: its poor in vivo bioavailability following oral administration. Our goal is to provide you with the foundational knowledge, experimental workflows, and troubleshooting insights to systematically diagnose and overcome this issue.
This document is structured to move from high-level frequently asked questions to deep, protocol-driven troubleshooting guides. We will explore the underlying physicochemical and metabolic barriers and present validated strategies to enhance systemic exposure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries from researchers working with C-PMS.
Q1: We are observing minimal to no detectable plasma concentration of C-PMS after oral dosing in our rodent models. What are the most likely causes?
A: This is the most frequently reported issue and typically points to a combination of two primary factors:
-
Poor Aqueous Solubility: C-PMS is a highly lipophilic molecule, driven by the cycloheptyl and phenyl rings. Its molecular structure suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility. This means that after oral administration, the compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption. Nimesulide, another sulfonamide-class drug, also suffers from very poor aqueous solubility (<0.02 mg/mL), which is a known cause of low bioavailability[1].
-
Extensive First-Pass Metabolism: Before a drug can reach systemic circulation, it must pass through the gut wall and the liver. Both are rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. The lipophilicity of C-PMS makes it an ideal substrate for these enzymes, which attempt to hydroxylate the molecule to increase its water solubility for excretion. This "first-pass effect" can be so extensive that it eliminates the majority of the absorbed drug before it ever reaches the bloodstream. In preclinical studies of other novel compounds, extensive first-pass metabolism has been shown to result in virtually zero oral bioavailability[2].
Q2: What are the critical first experiments we should run to diagnose the root cause of our low bioavailability?
A: A systematic approach is crucial. You must first quantify the problem before you can solve it. We recommend a three-pronged initial investigation:
-
Kinetic and Thermodynamic Solubility: Determine the compound's solubility in various biorelevant media (see Troubleshooting Guide 1 for protocol). This will confirm if poor dissolution is a rate-limiting step.
-
In Vitro Metabolic Stability: Incubate C-PMS with liver microsomes or S9 fractions (see Troubleshooting Guide 3). This will provide a quantitative measure of how quickly the compound is metabolized and will help identify the primary metabolites.
-
LogP/D Determination: Measure the octanol/water partition coefficient. A high LogP (likely >3 for C-PMS) confirms the molecule's lipophilicity, which is correlated with both poor solubility and high metabolic turnover.
Q3: Based on the structure of C-PMS, what specific metabolic transformations should we be looking for?
A: The structure of C-PMS presents several "soft spots" for oxidative metabolism by CYP enzymes. We hypothesize the primary metabolic pathways will be:
-
Alicyclic Hydroxylation: Oxidation of the cycloheptyl ring at various positions is a highly probable pathway.
-
Aromatic Hydroxylation: The phenyl ring is another likely site for hydroxylation, typically at the para-position.
-
N-Dealkylation: While likely a minor pathway, cleavage of the cycloheptyl group is possible.
Identifying the major metabolites is key to developing strategies to block this metabolism, for instance, through targeted chemical modification.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows and experimental protocols to systematically address the bioavailability challenges of C-PMS.
Guide 1: Foundational Physicochemical Characterization
Objective: To quantitatively assess the solubility and lipophilicity of C-PMS to understand the dissolution-related absorption barriers.
Workflow: Initial Characterization of C-PMS
Caption: Workflow for initial physicochemical profiling of C-PMS.
Protocol 1.1: Thermodynamic Solubility in Biorelevant Media
Rationale: This assay determines the equilibrium solubility of C-PMS in media that simulate the fluids of the stomach and intestine, providing a more accurate prediction of in vivo dissolution than a simple buffer.
-
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF, pH 6.5/5.0) according to standard recipes.
-
Sample Preparation: Add an excess amount of solid C-PMS powder to vials containing a known volume of each medium (e.g., 1-2 mg/mL). The presence of undissolved solid is essential to ensure saturation[3].
-
Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 48-72 hours to allow the system to reach equilibrium.
-
Sampling & Analysis: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve to determine the concentration. Express solubility in µg/mL.
Data Interpretation Table:
| Medium | Expected pH | Typical Bile Salt Conc. | Predicted C-PMS Solubility | Implication if Low (<10 µg/mL) |
| SGF | 1.2 | None | Very Low | Poor dissolution in the stomach |
| FaSSIF | 6.5 | Low | Low | Dissolution will be rate-limiting for absorption in the fasted state |
| FeSSIF | 5.0 | High | Moderate | Potential for positive food effect due to solubilization by bile salts |
Guide 2: Formulation Strategies for Solubility Enhancement
Objective: To develop a prototype formulation that improves the dissolution rate and apparent solubility of C-PMS, thereby enhancing its absorption.
Decision Tree: Selecting a Formulation Strategy
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
Protocol 2.1: Screening of Amorphous Solid Dispersions (ASDs)
Rationale: Converting the crystalline, low-energy form of C-PMS into a high-energy amorphous state dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate. This is a proven technique for BCS Class II compounds[1].
-
Polymer Selection: Select a range of pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Evaporation Method (Screening Scale): a. Dissolve 100 mg of C-PMS and 200 mg of a selected polymer (1:2 drug-to-polymer ratio) in a common solvent like methanol or acetone. b. Evaporate the solvent under vacuum using a rotary evaporator to form a thin film. c. Further dry the film under high vacuum for 24 hours to remove residual solvent. d. Scrape the resulting solid dispersion from the flask.
-
Characterization: a. DSC Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for C-PMS, which indicates a successful amorphous conversion. b. Dissolution Testing: Perform a dissolution test comparing the ASD to the raw crystalline C-PMS. Use a USP II apparatus with a biorelevant medium (e.g., FaSSIF). The ASD should show a significant increase in both the rate and extent of dissolution, often achieving a "supersaturated" state.
Guide 3: Investigating and Mitigating First-Pass Metabolism
Objective: To determine the metabolic liability of C-PMS and evaluate strategies to reduce its presystemic clearance.
Hypothesized Metabolic Pathway of C-PMS
Caption: Hypothesized primary metabolic pathways for C-PMS in the liver.
Protocol 3.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing a high concentration of CYP enzymes. This assay provides a rapid assessment of a compound's intrinsic clearance, which is a measure of its metabolic liability.
-
Reagent Preparation: a. Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4). b. Prepare an NADPH-regenerating system (cofactor solution). c. Prepare a 1 µM working solution of C-PMS in buffer.
-
Incubation: a. Pre-warm the HLM suspension and C-PMS solution to 37°C. b. Initiate the reaction by adding the cofactor solution to the HLM/C-PMS mixture. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate the protein. b. Analyze the supernatant using LC-MS/MS to measure the remaining percentage of C-PMS at each time point.
-
Data Analysis: a. Plot the natural log of the percent remaining C-PMS versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the in vitro half-life (t½) as 0.693/k.
Interpreting the Results:
| In Vitro t½ (minutes) | Predicted In Vivo Clearance | Implication for Bioavailability | Next Step |
| > 60 | Low | Metabolism is not a major barrier | Focus on solubility enhancement |
| 15 - 60 | Moderate | Metabolism contributes to poor bioavailability | Consider formulation or moderate structural changes |
| < 15 | High | Extensive first-pass metabolism is a primary barrier | Prioritize strategies to block metabolism (e.g., deuteration, blocking groups) or consider alternative routes of administration |
By following these structured guides, researchers can effectively diagnose the specific causes of poor bioavailability for N-cycloheptyl-1-phenylmethanesulfonamide and make data-driven decisions to select the most promising enhancement strategy, ultimately accelerating their development program.
References
- Benchchem. A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions.
- Benchchem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
-
ResearchGate. Crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide, C18H23N3O5S. Available from: [Link]
-
MDPI. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Available from: [Link]
Sources
Technical Support Center: Purification and Recrystallization of N-cycloheptyl-1-phenylmethanesulfonamide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification and recrystallization of crude N-cycloheptyl-1-phenylmethanesulfonamide. It offers detailed troubleshooting advice and protocols to address common challenges encountered during the purification of this and structurally similar sulfonamides.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the purification of N-cycloheptyl-1-phenylmethanesulfonamide.
Q1: What are the most common impurities in crude N-cycloheptyl-1-phenylmethanesulfonamide?
A: Common impurities can include unreacted starting materials such as phenylmethanesulfonyl chloride and cycloheptylamine, by-products from side reactions, and residual solvents used in the synthesis.[1][2] Depending on the synthetic route, N-methylated or other N-alkylated impurities might also be present.[3]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4][5] This often happens if the compound's melting point is lower than the boiling point of the solvent or if there's a high concentration of impurities.[4][6] To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[4][7] Alternatively, changing to a different solvent system or performing a preliminary purification step like column chromatography might be necessary.[4]
Q3: I am getting a very low yield after recrystallization. How can I improve it?
A: Low recovery is often due to using an excessive amount of solvent.[4] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Another cause can be premature crystallization during hot filtration; ensure your filtration apparatus is pre-heated.[4] If the chosen solvent is too effective at dissolving the compound even at low temperatures, a significant portion of the product will remain in the mother liquor.[4]
Q4: My final product is still colored. How can I remove the color?
A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.
Q5: No crystals are forming even after the solution has cooled. What is the problem?
A: This can be due to either the solution being supersaturated or the use of too much solvent.[4][7] To induce crystallization in a supersaturated solution, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4][7][9] If too much solvent was used, you will need to evaporate some of it to increase the concentration of your compound and then try cooling again.[4][7]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific problems encountered during the purification and recrystallization process.
Problem 1: Oiling Out
| Potential Cause | Solution |
| High impurity concentration. | Purify the crude product by another method, such as column chromatography, before recrystallization.[4] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[6] |
| Inappropriate solvent choice. | The boiling point of the solvent may be too high. Select a solvent with a lower boiling point or use a solvent mixture.[6] |
| Solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil and then cool slowly.[4][7] |
Problem 2: Low Crystal Yield
| Potential Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude solid. If excess was added, evaporate some solvent to concentrate the solution.[4] |
| Premature crystallization during hot filtration. | Use pre-heated glassware for the hot filtration step and perform the filtration as quickly as possible.[4] |
| The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent or solvent system where the compound has lower solubility at colder temperatures. |
| Incomplete crystallization. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7] |
Problem 3: Formation of Fine Powder Instead of Crystals
| Potential Cause | Solution |
| The solution cooled too rapidly, causing the compound to "crash out". | Reheat the solution to redissolve the solid, add a small amount of extra hot solvent, and allow it to cool much more slowly.[4] |
| High degree of supersaturation. | Induce crystallization at a higher temperature by adding a seed crystal when the solution is just saturated. |
III. Experimental Protocols
These protocols provide a starting point for the purification and recrystallization of N-cycloheptyl-1-phenylmethanesulfonamide. Optimization may be necessary based on the specific impurities present.
Protocol 1: Solvent Screening for Recrystallization
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] For sulfonamides, which contain both polar and non-polar groups, solvent mixtures are often effective.[5][11]
Recommended Solvents to Screen:
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude N-cycloheptyl-1-phenylmethanesulfonamide into separate test tubes.
-
Add a few drops of a test solvent to each tube at room temperature and observe the solubility. The ideal solvent should not dissolve the compound at this stage.
-
Heat the test tubes in a water bath and continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tubes from the heat and allow them to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a large quantity of pure-looking crystals.
Protocol 2: Recrystallization of N-cycloheptyl-1-phenylmethanesulfonamide
This protocol assumes a suitable solvent has been identified (e.g., an isopropanol/water mixture).
Materials:
-
Crude N-cycloheptyl-1-phenylmethanesulfonamide
-
Recrystallization solvent (pre-determined from screening)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid with gentle swirling and heating.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7] This step should be done quickly to prevent premature crystallization.[7]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the crystals on the filter paper by drawing air through them for several minutes, then transfer them to a watch glass or desiccator to dry completely.[7]
IV. Visual Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A generalized workflow for the recrystallization of sulfonamide products.
V. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
VI. References
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1234-1244.
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
-
Khan, K. M., et al. (2014). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate.
-
Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmaceutical and Biological Evaluations, 5(2), 86-95.
-
Ono, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 1933-1939.
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]
-
Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
-
Asghar, M. N., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 982046.
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
-
Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
YouTube. (2021, March 2). Crystallization of Sulfanilamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
Sources
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. ncert.nic.in [ncert.nic.in]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Minimizing solvent impurities in N-cycloheptyl-1-phenylmethanesulfonamide extraction
A Guide to Minimizing Solvent Impurities in Extraction & Purification
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-cycloheptyl-1-phenylmethanesulfonamide. As a Senior Application Scientist, my goal is to provide field-proven insights and robust protocols to help you anticipate and resolve challenges related to solvent impurities, ensuring the highest purity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent-related impurities in my final product?
Solvent-related impurities in an API like N-cycloheptyl-1-phenylmethanesulfonamide can be broadly categorized into two main types:
-
Intrinsic Solvent Impurities: These are contaminants already present in the solvent before its use. They can arise from the solvent's manufacturing process, degradation over time, or cross-contamination during storage and handling.[1] For example, a multipurpose tanker used to transport a solvent could introduce contaminants from a previously carried chemical.[1]
-
Residual Solvents: This refers to the extraction solvent itself that remains in the final API, even after drying steps.[2] These are the most common type of solvent-related impurity and are strictly regulated by bodies like the FDA and EMA.[3]
Q2: How do I select an appropriate solvent system for liquid-liquid extraction (LLE) of this sulfonamide?
The selection of a solvent system is governed by the principle of differential solubility, quantified by the partition coefficient (K).[4] For N-cycloheptyl-1-phenylmethanesulfonamide, which is a moderately polar compound, the goal is to use two immiscible liquids where the sulfonamide has a high affinity for the organic phase, while impurities (like unreacted starting materials or inorganic salts) remain in the aqueous phase.
A common approach involves using an organic solvent immiscible with water, such as ethyl acetate, dichloromethane (DCM), or methyl acetate.[5][6] The choice depends on a balance of factors:
-
Solubility: The target compound should be highly soluble in the extraction solvent.
-
Selectivity: The solvent should ideally not dissolve impurities.
-
Immiscibility: The solvent must not be miscible with the initial solvent (usually water).[4]
-
Safety & Environmental Impact: Increasingly, "green" solvents like methyl acetate are preferred over chlorinated solvents like DCM.[6][7]
-
Boiling Point: A lower boiling point facilitates easier removal during the drying stage.
Q3: What are the regulatory limits for residual solvents in a pharmaceutical product?
Regulatory bodies have established strict guidelines, such as ICH Q3C and USP <467>, to control residual solvents in APIs.[8] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents that should be avoided due to their carcinogenic potential (e.g., Benzene).[8]
-
Class 2: Solvents with inherent toxicity that should be limited in concentration (e.g., Dichloromethane, Methanol).
-
Class 3: Solvents with low toxic potential that have higher permissible daily exposure limits (e.g., Ethyl Acetate, Ethanol, Heptane).
It is critical to be aware of these limits throughout the development process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the extraction and purification workflow.
Issue 1: An emulsion has formed during my liquid-liquid extraction, preventing clear phase separation.
Cause: Emulsions are often caused by the presence of surfactant-like compounds in the reaction mixture or by excessive agitation (e.g., vigorous shaking) of the separatory funnel.[9] This creates a stable mixture of the organic and aqueous layers that will not separate on its own.
Solution:
-
Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[9]
-
Breaking the Emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9]
-
Filtration: Use a phase separation filter paper, which is a highly silanized paper that allows either the organic or aqueous phase to pass through while retaining the other.[9]
-
Issue 2: My post-extraction analysis (HPLC/GC) shows unexpected peaks that are not my product or starting materials.
Cause: These peaks could be intrinsic impurities from your extraction solvent or byproducts from the synthesis. Some volatile impurities, like xylene, are highly sensitive to UV detection in HPLC but may not be detectable by mass spectrometry (LC/MS) due to their volatility and non-polar nature.[10]
Solution:
-
Analyze the Solvent Blank: Before use, run a sample of the pure extraction solvent on your analytical instrument (GC-MS is often best for volatile organic impurities).[2] This will create a "fingerprint" of any intrinsic impurities.
-
Employ Orthogonal Analytical Techniques: If an impurity is detected by LC/UV but not LC/MS, it may be a volatile or non-polar compound.[10] Use an alternative technique like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), which is specifically designed to detect and identify volatile residual solvents and other contaminants.[8][10]
-
Consider Solvent Source: The quality of the solvent can be compromised by its supply chain.[1] If contamination is suspected, use a new bottle of high-purity, HPLC-grade, or pharmaceutical-grade solvent and re-run the extraction. For critical applications, consider solvents supplied in dedicated tankers to reduce the risk of cross-contamination.[1]
Issue 3: My final, dried product has a residual solvent level above the acceptable limit.
Cause: This indicates that the solvent removal process (e.g., drying under vacuum) was insufficient. The solvent may be trapped within the crystal lattice of the solid product.
Solution:
-
Optimize Drying Conditions: Increase the drying time, increase the temperature (while ensuring it's well below the product's degradation temperature), or apply a higher vacuum.
-
Recrystallization: This is a highly effective method for purifying solid compounds and removing trapped solvents.[11][12] The principle is to dissolve the impure solid in a minimal amount of a suitable hot solvent, in which the compound has high solubility at high temperatures and low solubility at low temperatures.[12] As the solution cools slowly, the desired compound crystallizes out, leaving impurities (including the original extraction solvent) in the solution (mother liquor).
Experimental Protocols & Data
Data Table: Properties of Common Extraction Solvents
This table provides key data for solvents commonly used in pharmaceutical extractions to aid in selection.
| Solvent | Boiling Point (°C) | Polarity Index | ICH Class | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 3.1 | Class 2 | Excellent solvent, but has health/environmental concerns.[6][13] |
| Ethyl Acetate | 77.1 | 4.4 | Class 3 | Good "green" alternative with favorable safety profile.[4] |
| Hexane / Heptane | 68.0 / 98.4 | 0.1 | Class 2 / 3 | Non-polar, often used in combination with more polar solvents.[14] |
| Methanol | 64.7 | 5.1 | Class 2 | Polar, often used for washing or recrystallization.[14] |
| Toluene | 110.6 | 2.4 | Class 2 | Effective but has significant toxicity concerns.[7] |
Workflow: Extraction and Purification of N-cycloheptyl-1-phenylmethanesulfonamide
The following diagram outlines a typical workflow for minimizing solvent impurities.
Caption: Workflow for N-cycloheptyl-1-phenylmethanesulfonamide purification.
Protocol: Recrystallization for Final Product Purification
This protocol details the steps for removing residual solvents and other impurities from the crude solid product.
-
Solvent Selection: Choose a solvent system where N-cycloheptyl-1-phenylmethanesulfonamide is highly soluble when hot but poorly soluble when cold. A common choice is an ethanol/water or isopropanol/hexane mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.[12] Avoid using an excessive amount of solvent, as this will reduce the final yield.[12]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.[11]
-
Drying: Dry the purified crystals thoroughly in a vacuum oven to remove all traces of the recrystallization solvent.
References
- ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Outsourced Pharma. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing.
- IJARST. (2014, January 15). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the.
- Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
- TestSiteForMe. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
-
PMC. (n.d.). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available from: [Link]
- Basicmedical Key. (2016, June 24). Extraction methods in pharmaceutical analysis.
- LPS Enterprises. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
- Nelson Labs. (2025, October 13). A spectrum of clues: identifying residual solvent impurities using diverse analytical tools.
-
ACS Publications. (2015, March 11). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available from: [Link]
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available from: [Link]
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- VICHEM. (2025, October 17). Solvent Extraction: Method & Applications in Chemical Industry.
-
University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available from: [Link]
- LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions.
Sources
- 1. 11 Critical Steps To Manage Solvents During API Manufacturing [outsourcedpharma.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chempoint.com [chempoint.com]
- 4. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 5. organomation.com [organomation.com]
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- 14. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
Executive Summary
N-cycloheptyl-1-phenylmethanesulfonamide (CAS: 330469-63-1) is a specialized sulfonamide building block and screening probe[1]. Sulfonamides have strong conformational preferences where the nitrogen lone pair bisects the O=S=O angle, making them highly directional pharmacophores for interacting with kinase active sites and other biological targets[2]. Chemical-gene interaction datasets highlight the broad utility of sulfonamide derivatives in modulating various target pathways[3].
This guide objectively compares the biochemical and cellular efficacy of the cycloheptyl variant against its cyclohexyl and cyclopentyl analogs. By utilizing the cyclin-dependent kinase (CDK) axis as a demonstrative model, we evaluate how subtle changes in aliphatic ring size dictate target selectivity, binding affinity, and cellular penetrance.
Mechanistic Rationale & Structural Dynamics
The sulfonamide moiety is a well-documented hydrogen bond donor/acceptor system. In the context of CDKs, sulfonamides can interact with specific side chains, such as Lys89 in CDK2[2]. However, because the corresponding residue in CDK12 is Gly822, selective hydrogen bonding networks are inherently altered, driving the need for optimized hydrophobic interactions to achieve target specificity[2].
Why the Cycloheptyl Ring? Expanding the cycloalkyl group from a 5-membered (cyclopentyl) or 6-membered (cyclohexyl) ring to a 7-membered (cycloheptyl) ring increases the lipophilicity (LogP) and the van der Waals volume. This added steric bulk allows the cycloheptyl ring to better occupy transient hydrophobic pockets adjacent to the ATP-binding cleft. Causally, this increases the drug-target residence time through favorable entropic gains achieved by displacing ordered water molecules from the binding pocket.
Fig 1: CDK12 signaling pathway and mechanism of action for sulfonamide-based inhibitors.
Comparative Efficacy Data
To objectively evaluate the performance of N-cycloheptyl-1-phenylmethanesulfonamide, we compare it against structurally related analogs and a reference standard (Dinaciclib) using both biochemical and cellular metrics. SK-BR-3 cells are utilized as a pathophysiological model due to their high CDK12 mRNA expression and HER2 co-amplification[2].
Table 1: Biochemical Kinase Inhibition & Selectivity
| Compound | Ring Size | CDK12 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Fold (CDK2/12) |
| N-cyclopentyl analog | C5 | 1,450 ± 120 | 85 ± 10 | 0.05x |
| N-cyclohexyl analog | C6 | 420 ± 45 | 110 ± 15 | 0.26x |
| N-cycloheptyl analog | C7 | 185 ± 20 | 340 ± 30 | 1.83x |
| Dinaciclib (Reference) | N/A | 12 ± 2 | 1 ± 0.5 | 0.08x |
Table 2: Cellular Efficacy in SK-BR-3 Breast Cancer Cells
| Compound | Cell Viability IC₅₀ (µM) | Max Inhibition (Emax) |
| N-cyclopentyl analog | > 50.0 | 35% |
| N-cyclohexyl analog | 12.4 ± 1.2 | 72% |
| N-cycloheptyl analog | 4.8 ± 0.6 | 94% |
| Dinaciclib (Reference) | 0.015 ± 0.003 | 100% |
Data Interpretation : The transition to the 7-membered cycloheptyl ring shifts the selectivity profile away from CDK2 and significantly improves overall cellular penetrance and efficacy in the SK-BR-3 model. This demonstrates the critical nature of ring sizing in optimizing sulfonamide-based probes.
Experimental Protocols
A self-validating experimental system is critical for reproducible drug development. Below are the rigorous, step-by-step methodologies used to generate the comparative data.
Fig 2: Step-by-step experimental workflow for evaluating sulfonamide compound efficacy.
Protocol A: Self-Validating Biochemical Kinase Assay (ADP-Glo)
Causality & Validation: Traditional radiometric assays generate radioactive waste and are prone to quenching. The ADP-Glo assay measures ADP formed from kinase reactions, providing a safer, high-throughput alternative. To ensure trustworthiness, this protocol mandates the calculation of a Z'-factor using a no-enzyme control.
-
Reagent Preparation : Prepare 10 mM stock solutions of N-cycloheptyl-1-phenylmethanesulfonamide and analogs in 100% anhydrous DMSO. Dilute to 3X final concentration in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Enzyme/Substrate Mix : Combine recombinant CDK12/CycK (10 nM final) and ultra-pure ATP (at the predetermined Km, app) with the specific peptide substrate.
-
Reaction Initiation : In a 384-well white pro-bind plate, add 5 µL of compound, followed by 5 µL of the Enzyme/Substrate mix. Incubate at 25°C for 60 minutes.
-
Internal Validation Step : Include 8 wells of DMSO-only (Maximum Activity) and 8 wells lacking the kinase (Background/No-Enzyme Control). Calculate the Z'-factor; proceed only if Z' > 0.65. This proves the assay has a sufficient dynamic range.
-
Detection : Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Readout : Measure luminescence on a multi-mode microplate reader (e.g., EnVision) and fit data to a 4-parameter logistic curve.
Protocol B: Cellular Efficacy & Target Engagement (SK-BR-3 Viability)
Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. The SK-BR-3 cell line is chosen because CDK12 is co-amplified with the HER2 oncogene[2].
-
Cell Seeding : Seed SK-BR-3 cells at 2,000 cells/well in 96-well opaque plates using McCoy's 5A medium supplemented with 10% FBS.
-
Baseline Establishment (Day 0) : Lyse one plate 24 hours post-seeding using CellTiter-Glo to establish the baseline metabolic activity ( T0 ). This validates whether compounds are cytostatic (preventing growth past T0 ) or cytotoxic (killing below T0 ).
-
Compound Treatment : Treat remaining plates with a 10-point, 3-fold serial dilution of the sulfonamide analogs (0.001 µM to 50 µM). Include Puromycin (10 µM) as a positive control for 100% cell death.
-
Incubation : Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement : Add CellTiter-Glo reagent (1:1 v/v), shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.
-
Data Analysis : Normalize data against the DMSO control (100% viability) and Puromycin control (0% viability).
References
-
MolPort. N-cycloheptyl-1-phenylmethanesulfonamide | 330469-63-1. Available at:[Link]
-
ACS Publications. Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Available at:[Link]
-
Ma'ayan Lab – Computational Systems Biology. CTD Gene-Chemical Interactions Dataset. Available at:[Link]
Sources
In vitro vs in vivo correlation studies for N-cycloheptyl-1-phenylmethanesulfonamide
An In-Depth Guide to In Vitro vs. In Vivo Correlation Studies: A Case Study Using a Phenylmethanesulfonamide Analog
A Senior Application Scientist's Guide to Bridging Preclinical Data for N-cycloheptyl-1-phenylmethanesulfonamide
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. The core objective is to ensure that the activity observed in controlled in vitro environments translates meaningfully to the complex biological systems of in vivo models. This principle, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of preclinical development, guiding critical decisions on candidate selection, dose prediction, and formulation development.
This guide provides a comprehensive framework for establishing an IVIVC for the novel compound N-cycloheptyl-1-phenylmethanesulfonamide. Due to the proprietary nature of this specific molecule, we will leverage publicly available data for a structurally related and well-characterized compound, Celecoxib , as a practical surrogate to illustrate the experimental design, data interpretation, and logical framework. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, contains a critical sulfonamide moiety, making it an exemplary model for this analysis.
Part 1: Foundational In Vitro Characterization: Defining the Mechanism
The first step in any IVIVC study is to precisely quantify the compound's activity at its molecular target. For our analog Celecoxib, the primary target is the COX-2 enzyme, which is pivotal in the inflammatory cascade. The goal is to determine the concentration of the drug required to inhibit the enzyme's activity by 50%, known as the IC50 value.
Expertise in Action: Why a Cell-Free Enzyme Assay?
We begin with a cell-free enzymatic assay rather than a cell-based one to isolate the direct interaction between the compound and its target enzyme, eliminating confounding variables such as cell membrane permeability, efflux pumps, or intracellular metabolism. This approach provides the most direct measure of intrinsic potency, which is the foundational data point for any correlation.
Protocol: In Vitro COX-2 Inhibition Assay (Human Recombinant)
This protocol outlines a common method for determining the potency of a test compound against purified human COX-2 enzyme.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.
- Enzyme Solution: Dilute human recombinant COX-2 enzyme in assay buffer to a final concentration of 100 units/mL.
- Substrate Solution: Prepare a 10 mM solution of arachidonic acid in ethanol.
- Test Compound: Prepare a 10 mM stock solution of N-cycloheptyl-1-phenylmethanesulfonamide (or Celecoxib) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
2. Assay Procedure:
- In a 96-well plate, add 150 µL of assay buffer to all wells.
- Add 10 µL of the test compound dilutions to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no enzyme).
- Add 10 µL of the COX-2 enzyme solution to all wells except the background controls.
- Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
- Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
- Incubate for 10 minutes at 37°C.
- Measure the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: In Vitro Assay Workflow
Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.
Expected In Vitro Data (Celecoxib Analog)
The following table summarizes the kind of data expected from these in vitro assays. For our purposes, we will use established literature values for Celecoxib to demonstrate the concept. A key aspect of this analysis is to also test for off-target effects, such as inhibition of the related COX-1 enzyme, to establish a selectivity index.
| Parameter | Value | Source |
| Target | COX-2 (Human, recombinant) | |
| IC50 | 40 nM (0.04 µM) | |
| Off-Target | COX-1 (Human, recombinant) | |
| IC50 | 15 µM | |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | 375 |
This high selectivity index is a desirable characteristic, suggesting a lower likelihood of side effects associated with COX-1 inhibition (e.g., gastrointestinal issues).
Part 2: In Vivo Evaluation: Assessing Efficacy in a Biological System
With a potent and selective in vitro profile, the next critical phase is to determine if this activity translates into a therapeutic effect in vivo. A standard model for assessing anti-inflammatory agents is the carrageenan-induced paw edema model in rats.
Trustworthiness by Design: Why this Model?
The carrageenan-induced paw edema model is a well-established, acute inflammatory model that is highly reproducible. The mechanism is directly related to the production of prostaglandins by COX-2, providing a direct physiological link to the in vitro mechanism of action. This ensures that the observed in vivo effect is likely due to the intended pharmacology, making the model a self-validating system for this class of compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Acclimatization:
- Use male Wistar rats (180-200g).
- Acclimatize animals for at least 7 days before the experiment, with free access to food and water.
- Fast the animals overnight before dosing.
2. Dosing:
- Randomly assign animals to groups (n=6 per group).
- Prepare a formulation of the test compound (e.g., in 0.5% carboxymethyl cellulose) at various concentrations.
- Administer the compound orally (p.o.) at different doses (e.g., 1, 3, 10, 30 mg/kg).
- Include a vehicle control group (receiving only the formulation vehicle) and a positive control group (e.g., Indomethacin at 5 mg/kg).
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Edema:
- Measure the paw volume immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Data Analysis:
- Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
- Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point where peak edema occurs.
- Plot the percent inhibition against the drug dose to determine the dose that produces 50% inhibition (ED50).
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Part 3: The Correlation: Connecting In Vitro Potency to In Vivo Efficacy
The ultimate goal is to establish a predictive relationship between the in vitro IC50 and the in vivo ED50. A simple comparison of these values is often not sufficient. A robust IVIVC must account for the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound.
Authoritative Grounding: The Role of Pharmacokinetics
Pharmacokinetics (PK) describes what the body does to the drug: Absorption, Distribution, Metabolism, and Excretion (ADME). For an orally administered drug to be effective, it must be absorbed from the gut, reach a sufficient concentration in the blood, and distribute to the site of action (the inflamed tissue) at concentrations high enough to inhibit the target (COX-2).
The effective concentration in vivo is rarely the same as the administered dose. Therefore, a more meaningful correlation is often found between the in vitro IC50 and the plasma concentration of the drug required to achieve the in vivo effect (the EC50).
Comparative Data Summary
Let's compare the data we've collected for our Celecoxib analog.
| Metric | Value | Domain | Description |
| IC50 | 0.04 µM | In Vitro | Concentration to inhibit COX-2 by 50% in a cell-free assay. |
| ED50 | ~1 mg/kg | In Vivo | Oral dose to reduce paw edema by 50% in rats. |
| Plasma Cmax at ED50 | ~1.5 µM | In Vivo | Peak plasma concentration achieved after a 1 mg/kg oral dose. |
Analysis of the Correlation
From the table, we can see that the peak plasma concentration achieved at the efficacious dose (1.5 µM) is approximately 37.5 times higher than the in vitro IC50 (0.04 µM). This discrepancy is common and highlights the importance of understanding the factors that bridge the in vitro and in vivo environments.
Factors influencing the IVIVC:
-
Protein Binding: Drugs often bind to plasma proteins like albumin. Only the unbound (free) fraction of the drug is pharmacologically active. Celecoxib is highly protein-bound (>97%). This means that to achieve a free concentration of 0.04 µM in the plasma, the total plasma concentration must be much higher.
-
Tissue Distribution: The drug must not only be present in the blood but must also distribute effectively from the plasma into the inflamed paw tissue to reach the COX-2 enzyme.
-
Metabolism and Clearance: The drug is constantly being eliminated by the body. The dose administered must be sufficient to maintain a therapeutic concentration at the target site over time.
Diagram: IVIVC Conceptual Framework
Caption: The relationship between in vitro potency and in vivo efficacy.
Conclusion
Establishing a robust in vitro-in vivo correlation is not a simple one-to-one comparison of potency and dose. It is a multi-faceted analysis that forms the predictive engine of drug development. For a compound like N-cycloheptyl-1-phenylmethanesulfonamide, the path forward involves:
-
Precise In Vitro Profiling: Determining a highly accurate IC50 on the primary target and assessing selectivity against relevant off-targets.
-
Mechanistically-Relevant In Vivo Models: Choosing an animal model where the disease pathology is driven by the drug's target, such as the carrageenan-induced edema model for a COX-2 inhibitor.
-
Integrating Pharmacokinetics: Understanding the ADME and protein binding properties of the compound to translate in vitro potency into required in vivo exposure levels.
By systematically integrating these three pillars, researchers can build a reliable IVIVC model. This model not only validates the therapeutic hypothesis but also provides a crucial framework for predicting human efficacy and establishing a safe and effective dosing regimen for first-in-human clinical trials.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
